molecular formula C17H28ClN3OS B2848583 N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride CAS No. 2418734-81-1

N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride

Cat. No. B2848583
CAS RN: 2418734-81-1
M. Wt: 357.94
InChI Key: RXMKLJFAHMBTIG-UHFFFAOYSA-N
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Description

“N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418642-12-1 . It has a molecular weight of 341.88 . The IUPAC name for this compound is N- ( (1-aminocycloheptyl)methyl)-2- (4,5,6,7-tetrahydro-1H-benzo [d] [1,2,3]triazol-1-yl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27N5O.ClH/c17-16 (9-5-1-2-6-10-16)12-18-15 (22)11-21-14-8-4-3-7-13 (14)19-20-21;/h1-12,17H2, (H,18,22);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The mechanism of action typically refers to how a drug or compound produces its effect in the body. This information is usually determined through extensive biochemical and pharmacological studies .

More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide information on handling, storage, and emergency procedures related to this compound.

properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS.ClH/c1-12-20-15-13(7-6-8-14(15)22-12)16(21)19-11-17(18)9-4-2-3-5-10-17;/h13H,2-11,18H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKLJFAHMBTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2C(=O)NCC3(CCCCCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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